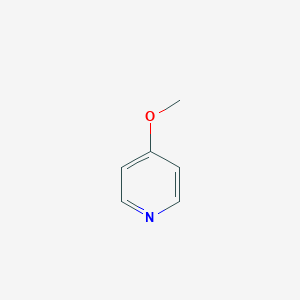

4-Methoxypyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-8-6-2-4-7-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQABVLBGNWBWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211029 | |

| Record name | 4-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-08-6 | |

| Record name | 4-Methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxypyridine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of 4-Methoxypyridine (CAS RN: 620-08-6) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of this compound, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, spectroscopic data, synthesis, and reactivity, with a focus on its utility as a building block for pharmacologically active molecules.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning. The pyridine (B92270) ring's nitrogen atom imparts basicity, while the electron-donating methoxy (B1213986) group at the 4-position influences the molecule's reactivity and electronic properties.[2]

| Property | Value |

| CAS Number | 620-08-6[3] |

| Molecular Formula | C₆H₇NO[1] |

| Molecular Weight | 109.13 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

| Melting Point | 4 °C[4] |

| Boiling Point | 190-191 °C[4][5] |

| 108-111 °C at 65 mmHg[6] | |

| Density | 1.075 g/mL at 25 °C[6] |

| Refractive Index (n²⁰/D) | 1.516 - 1.522[1][7] |

| pKa | 6.58 (at 25 °C)[7] |

| Flash Point | 74 °C (closed cup)[6] |

| Solubility | Slightly soluble in DMSO and Methanol.[3] Limited solubility in water.[8] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. Key spectral data are provided below.

| Spectroscopy | Data |

| ¹H NMR | Spectral data available.[4] |

| ¹³C NMR | Spectral data available.[1] |

| IR Spectroscopy | Spectral data available.[7] |

| Mass Spectrometry | Major peaks can be referenced in spectral databases.[9] |

Synthesis and Reactivity

This compound can be synthesized through several routes, including the nucleophilic substitution of 4-chloropyridine (B1293800) with sodium methoxide (B1231860) or the catalytic hydrogenation of this compound-N-oxide.[10][11]

A key feature of its reactivity is the ability to undergo directed ortho-lithiation. The methoxy group directs deprotonation to the C-3 position, creating a versatile intermediate for the introduction of various functional groups. This is a powerful strategy for synthesizing substituted pyridine derivatives.[11]

References

- 1. This compound(620-08-6) 13C NMR [m.chemicalbook.com]

- 2. Synthesis of Novel Dihydropyridothienopyrimidin-4,9-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. This compound(620-08-6) 1H NMR [m.chemicalbook.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound N-oxide(1122-96-9) IR Spectrum [m.chemicalbook.com]

- 9. This compound | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypyridine is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis and holds significant importance in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing pyridine (B92270) ring, make it a valuable synthon for the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in the context of drug development and its interaction with key biological signaling pathways.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its core physicochemical properties are summarized in the tables below, providing a quick reference for laboratory use.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO | [1][3] |

| Molecular Weight | 109.13 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Melting Point | 4 °C | [1] |

| Boiling Point | 191 °C (at 760 mmHg) | [1] |

| 108-111 °C (at 65 mmHg) | [3] | |

| Density | 1.075 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.516 - 1.522 | [1][3] |

| Flash Point | 74 °C (closed cup) | [1] |

Chemical and Pharmacokinetic Properties

| Property | Value | Reference |

| CAS Number | 620-08-6 | [1][3] |

| pKa | 6.58 (at 25 °C) | [4] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [5] |

| logP (octanol-water) | 1 | [6] |

| Stability | Stable under a range of conditions. | [1] |

Spectral Data

The following sections provide an overview of the key spectral data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound typically shows distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the methoxy group.

-

Aromatic Protons (Pyridine Ring): Resonances for the protons at positions 2, 6 and 3, 5 are typically observed in the aromatic region of the spectrum.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is also present.

A representative ¹H NMR spectrum can be found at ChemicalBook.[7]

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals include:

-

Aromatic Carbons: Signals for the carbon atoms of the pyridine ring.

-

Methoxy Carbon: A signal for the carbon atom of the methoxy group.

A representative ¹³C NMR spectrum is available for reference.[8]

Infrared (IR) Spectrum

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups. These include:

-

C-H stretching (aromatic): Bands in the region of 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic, -OCH₃): Bands typically below 3000 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): Strong absorptions in the 1400-1600 cm⁻¹ region.

-

C-O stretching (ether): A strong band in the 1200-1300 cm⁻¹ region.

A representative ATR-IR spectrum can be viewed on SpectraBase.[1]

Experimental Protocols

This section details common experimental procedures for the synthesis and purification of this compound and its derivatives.

Synthesis of this compound from 4-Chloropyridine (B1293800)

A common laboratory-scale synthesis involves the nucleophilic substitution of 4-chloropyridine with a methoxide (B1231860) source.[5]

Materials:

-

4-Chloropyridine hydrochloride

-

Sodium methoxide

-

Methanol (B129727) (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

To a solution of 4-chloropyridine hydrochloride in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation.

Synthesis of this compound N-oxide from this compound

The N-oxide derivative is a useful intermediate and can be prepared by the oxidation of this compound.[9]

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

Procedure:

-

Dissolve this compound in glacial acetic acid.

-

To this solution, add 30% hydrogen peroxide dropwise while maintaining the temperature.

-

Heat the reaction mixture at reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully remove the excess solvent and acetic acid under reduced pressure.

-

The resulting crude this compound N-oxide can be purified by recrystallization or column chromatography.

Purification by Column Chromatography

Column chromatography is a standard technique for the purification of this compound and its derivatives, especially for removing polar impurities.

General Procedure:

-

Stationary Phase: Silica (B1680970) gel is commonly used. To avoid issues with peak tailing due to the basicity of the pyridine nitrogen, the silica gel can be treated with a small amount of a base like triethylamine (B128534) in the eluent.[10]

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. The polarity of the eluent is optimized based on the polarity of the compound and impurities.

-

Column Packing: Prepare a slurry of the silica gel in the non-polar solvent and carefully pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Applications in Drug Development and Signaling Pathways

This compound and its derivatives are key pharmacophores in a variety of biologically active molecules.[11] The pyridine ring can participate in hydrogen bonding and π-stacking interactions with biological targets, while the methoxy group can influence solubility and metabolic stability.

Inhibition of PI3K/mTOR Signaling Pathway

Derivatives of this compound have been investigated as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[12] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14]

Caption: PI3K/mTOR signaling pathway with inhibition by this compound derivatives.

Inhibition of c-Met Signaling Pathway

4-Phenoxypyridine (B1584201) derivatives, which share the core pyridine scaffold, have been developed as inhibitors of the c-Met receptor tyrosine kinase.[15] The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a critical role in tumor growth, angiogenesis, and metastasis.[12][16]

Caption: The c-Met signaling pathway and its inhibition by 4-phenoxypyridine derivatives.

Conclusion

This compound is a compound of considerable interest to researchers in both academic and industrial settings. Its well-defined physical and chemical properties, coupled with its synthetic accessibility, make it an invaluable tool in the construction of complex molecular architectures. The role of its derivatives as potent inhibitors of key signaling pathways, such as PI3K/mTOR and c-Met, underscores its importance in the ongoing development of targeted cancer therapies. This guide has provided a foundational understanding of this compound, offering practical experimental protocols and insights into its biological significance, which should serve as a valuable resource for professionals in the field.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound N-oxide(1122-96-9) IR Spectrum [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound(620-08-6) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxypyridine: Molecular Structure, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypyridine is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Characterized by a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 4-position, this compound serves as a crucial building block in the development of a wide range of functional molecules, including pharmaceuticals and agrochemicals. Its unique electronic and structural properties make it a valuable intermediate for creating complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₆H₇NO, consists of a pyridine ring where the hydrogen atom at the fourth carbon is replaced by a methoxy group (-OCH₃)[1][2]. This substitution influences the electron density of the pyridine ring, enhancing its reactivity in certain chemical transformations[3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO | [1][2] |

| Molecular Weight | 109.13 g/mol | [1][2][4] |

| CAS Number | 620-08-6 | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.075 g/mL at 25 °C | [2] |

| Boiling Point | 191 °C | [1] |

| 108-111 °C at 65 mmHg | [2] | |

| Melting Point | 4 °C | [1] |

| Flash Point | 74 °C | [1] |

| Refractive Index | n20/D 1.516 - 1.522 | [1][2] |

| Solubility | Soluble in organic solvents like ethyl acetate (B1210297) and alcohol; poorly soluble in water. | [1] |

| SMILES | COC1=CC=NC=C1 | [1] |

| InChIKey | XQABVLBGNWBWIV-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Spectra available for review. | [5] |

| ¹³C NMR | Spectra available for review. | [6] |

| IR | Spectra available for review. | [7][8] |

| Mass Spectrometry | Spectra available for review. | [7] |

| Raman Spectroscopy | Spectra available for review. | [7] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with two common methods being the ether formation from a pyridine derivative and the catalytic hydrogenation of its N-oxide.

Caption: Synthetic Routes to this compound.

Experimental Protocol: Synthesis of this compound N-oxide

A common precursor for one of the synthesis routes of this compound is its N-oxide. The following protocol details its preparation.

Materials:

-

This compound

-

Acetic acid

-

30% Hydrogen peroxide solution

Procedure:

-

To a stirred solution of this compound (5 g, 45.87 mmol) in acetic acid (25 mL) under an argon atmosphere, add a 30% hydrogen peroxide solution (4.2 mL) at room temperature.

-

The reaction mixture is then stirred at reflux for 24 hours.

-

Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the volatile components in vacuo to yield this compound N-oxide.[4]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] Its pyridine core is a common motif in many biologically active compounds.

Role in Pharmaceutical Synthesis

This compound serves as a precursor in the development of various therapeutic agents.[1][2] Its structure is integral to the synthesis of compounds targeting a range of diseases.

-

Anti-HIV Protease Inhibitors: It has been identified as a raw material for synthesizing anti-HIV protease inhibitors. The pyridine ring provides a rigid scaffold, and the methoxy group can enhance binding to the target enzyme through hydrogen bonding.

-

Gamma-Secretase Modulators (GSMs): The introduction of a methoxypyridine motif into tetracyclic scaffolds has led to the development of GSMs with improved activity in reducing Aβ42 production, a key pathological hallmark of Alzheimer's disease.[9]

-

Anticancer Agents: Derivatives of 2-methoxypyridine-3-carbonitrile have shown promising in vitro cytotoxicity against liver, prostate, and breast cancer cell lines.[10]

-

Neuronal Nicotinic Acetylcholine Receptor Ligands: It is used in the construction of dihydropyridin-4-ones, which are potential ligands for these receptors.[11]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]

- 5. This compound(620-08-6) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. exsyncorp.com [exsyncorp.com]

An In-depth Technical Guide to the Synthesis of 4-Methoxypyridine from 4-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxypyridine from 4-chloropyridine (B1293800), a crucial transformation in the development of various pharmaceutical and agrochemical compounds. The core of this process lies in a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the 4-position of the pyridine (B92270) ring is displaced by a methoxy (B1213986) group. This guide details the reaction mechanism, experimental protocols, and quantitative data to facilitate the successful execution of this synthesis in a laboratory setting.

Reaction Principle and Mechanism

The synthesis of this compound from 4-chloropyridine is achieved through the reaction of 4-chloropyridine with sodium methoxide (B1231860). This reaction proceeds via a bimolecular nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C4 position towards nucleophilic attack.

The reaction is initiated by the attack of the methoxide ion (CH₃O⁻), a potent nucleophile, on the carbon atom bonded to the chlorine atom in the 4-chloropyridine ring. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex.[1][2] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring, including the electronegative nitrogen atom.[1][2] The presence of the nitrogen atom in the para position relative to the leaving group is critical for this stabilization, making the reaction significantly faster than the analogous reaction with chlorobenzene.[1] In the final step, the chloride ion, a good leaving group, is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 4-chloropyridine hydrochloride, which is a common and stable starting material.

Materials:

-

4-Chloropyridine hydrochloride

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (B129727) (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Methoxide Solution (if starting from solid): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add the desired amount of sodium metal in small portions to anhydrous methanol at 0 °C. The reaction is exothermic. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.

-

Reaction Setup: To a solution of sodium methoxide in methanol, add 4-chloropyridine hydrochloride portion-wise at room temperature with vigorous stirring. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them with a saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from 4-chloropyridine. Please note that yields can vary depending on the specific reaction conditions and the scale of the reaction.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Chloropyridine Hydrochloride | 1.0 equivalent | Generic Protocol |

| Sodium Methoxide | 1.1 - 1.5 equivalents | Generic Protocol |

| Solvent | Methanol | Generic Protocol |

| Reaction Temperature | Reflux (~65 °C) | Generic Protocol |

| Reaction Time | 2 - 24 hours | Generic Protocol |

| Typical Yield | 85 - 95% | Inferred from similar reactions |

| Purity (after distillation) | >98% | Inferred from similar reactions |

Visualizations

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Signaling Pathway (Reaction Mechanism)

Caption: Key steps of the nucleophilic aromatic substitution mechanism.

Conclusion

The synthesis of this compound from 4-chloropyridine is a robust and high-yielding reaction that is fundamental in organic synthesis. By understanding the underlying nucleophilic aromatic substitution mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable building block for a wide range of applications in the pharmaceutical and chemical industries. The provided quantitative data and visual workflows serve as a practical guide for the successful implementation of this synthesis.

References

An In-depth Technical Guide to the Catalytic Hydrogenation of 4-Methoxypyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic hydrogenation of 4-methoxypyridine-N-oxide is a crucial chemical transformation for the synthesis of this compound, a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of this reaction, including detailed experimental protocols, a comparative analysis of various catalytic systems, and a discussion of the underlying reaction mechanisms. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively implement and optimize this important synthetic route.

Introduction

This compound and its derivatives are key structural motifs in a wide range of biologically active compounds. The efficient synthesis of these molecules is therefore of significant interest. One of the most common and effective methods for preparing this compound is through the deoxygenation of its corresponding N-oxide. Among the various deoxygenation methods, catalytic hydrogenation stands out due to its high efficiency, clean reaction profile, and amenability to industrial scale-up.

This guide will delve into the core aspects of the catalytic hydrogenation of this compound-N-oxide, focusing on practical experimental details and quantitative data to facilitate its application in a laboratory setting.

Reaction Pathway and Mechanism

The fundamental transformation in the catalytic hydrogenation of this compound-N-oxide is the removal of the oxygen atom from the nitrogen, yielding this compound. The reaction proceeds via the transfer of hydrogen atoms from a molecular hydrogen source, facilitated by a heterogeneous or homogeneous catalyst.

Caption: General reaction scheme for the catalytic hydrogenation of this compound-N-oxide.

The generally accepted mechanism involves the following key steps:

-

Adsorption: Both this compound-N-oxide and molecular hydrogen adsorb onto the surface of the catalyst.

-

Hydrogen Activation: The catalyst facilitates the cleavage of the H-H bond in molecular hydrogen, generating reactive hydrogen species on its surface.

-

Hydrogenolysis: The activated hydrogen atoms react with the N-O bond of the adsorbed this compound-N-oxide. This is a stepwise process likely involving the formation of a hydroxyl intermediate which is subsequently reduced.

-

Product Desorption: The final products, this compound and water, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Experimental Protocols

Detailed methodologies for the catalytic hydrogenation of this compound-N-oxide are presented below, utilizing common heterogeneous catalysts.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard and widely used method for the deoxygenation of pyridine-N-oxides.

Materials:

-

This compound-N-oxide

-

10% Palladium on Carbon (Pd/C)

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Standard hydrogenation apparatus (e.g., Parr shaker or autoclave)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound-N-oxide (1.0 eq) in a minimal amount of methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge it several times with an inert gas before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified further by distillation or chromatography if necessary.

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a highly active catalyst, often used for more challenging hydrogenations.

Materials:

-

This compound-N-oxide

-

Raney® Nickel (slurry in water or ethanol)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard hydrogenation apparatus

Procedure:

-

In a hydrogenation vessel, prepare a solution of this compound-N-oxide (1.0 eq) in ethanol or methanol.

-

Carefully wash the Raney® Nickel slurry several times with the reaction solvent to remove any residual water and alkali.

-

Add the washed Raney® Nickel (typically a significant excess by weight, e.g., 1:1 weight ratio with the substrate) to the reaction mixture under an inert atmosphere. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

-

Seal the reaction vessel and purge thoroughly with an inert gas.

-

Introduce hydrogen gas to the desired pressure (typically 2-5 atm).

-

Stir the mixture at room temperature or with gentle heating (e.g., up to 50 °C) if the reaction is sluggish.

-

Monitor the reaction progress.

-

Upon completion, vent the hydrogen and purge with an inert gas.

-

Allow the catalyst to settle, then carefully decant the supernatant. The catalyst can also be removed by filtration through a pad of filter aid, ensuring the filter cake is never allowed to dry.

-

Remove the solvent from the decanted solution under reduced pressure to obtain the product.

Protocol 3: Hydrogenation using Platinum(IV) Oxide (PtO₂, Adams' catalyst)

Platinum oxide is another effective catalyst, often used in acidic media.

Materials:

-

This compound-N-oxide

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Standard high-pressure hydrogenation apparatus

Procedure:

-

In a high-pressure autoclave, dissolve this compound-N-oxide (1.0 g) in glacial acetic acid (5 mL).

-

Add PtO₂ (typically 5 mol%) to the solution.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to 50-70 bar.

-

Stir the reaction mixture at room temperature for 6-10 hours.

-

After the reaction is complete, vent the autoclave and filter the mixture to remove the catalyst.

-

Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.[1][2]

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and cost. The following table summarizes typical reaction parameters and outcomes for the catalytic hydrogenation of substituted pyridine-N-oxides, providing a basis for comparison.

| Catalyst System | Substrate | Solvent | H₂ Pressure | Temperature | Reaction Time | Yield (%) | Reference |

| Pd/C | Substituted Pyridine-N-oxides | Methanol/Ethanol | 1-4 atm | Room Temp. | 1-12 h | Generally >90 | General Knowledge |

| Raney® Nickel | 2-Methyl-4-methoxy-pyridine-N-oxide | - | - | - | - | - | [3] |

| PtO₂ | Substituted Pyridines | Glacial Acetic Acid | 50-70 bar | Room Temp. | 6-10 h | 85-95 | [1][2] |

| MoO₂Cl₂/H₂ | 4-Cyanopyridine-N-oxide | Toluene | 50 atm | 120 °C | - | Quantitative | [4] |

Note: Specific yield for the hydrogenation of this compound-N-oxide with Raney Nickel was not explicitly found in the provided search results, though the catalyst is known to be effective for this class of compounds.

Safety and Handling

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures must be in place to prevent leaks and ignition sources.

-

Catalysts:

-

Pd/C: Can be pyrophoric, especially when dry and finely divided. Handle under an inert atmosphere.

-

Raney® Nickel: Highly pyrophoric when dry. It should always be handled as a slurry in a solvent.

-

PtO₂: A strong oxidizing agent. Avoid contact with combustible materials.

-

-

Solvents: Methanol, ethanol, and acetic acid are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The catalytic hydrogenation of this compound-N-oxide is a robust and versatile method for the synthesis of this compound. The choice of catalyst and reaction conditions can be tailored to meet specific laboratory needs and scale requirements. This guide provides detailed protocols and comparative data to assist researchers in successfully employing this important synthetic transformation. Careful attention to safety procedures is paramount when working with hydrogen and pyrophoric catalysts.

Caption: Logical relationship between the goal, starting material, and methodology.

References

An In-depth Technical Guide on the Solubility of 4-Methoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methoxypyridine (CAS No: 620-08-6), also known as γ-methoxypyridine, is a heterocyclic compound with a molecular formula of C₆H₇NO.[1][3] It is a colorless to slightly yellow liquid at room temperature.[2] The presence of the methoxy (B1213986) group at the 4-position and the nitrogen atom in the pyridine (B92270) ring imparts a specific polarity and reactivity to the molecule.[1] Understanding its solubility or miscibility in a range of organic solvents is fundamental for its application in organic synthesis, where it serves as a key intermediate.[4] This guide summarizes the available solubility information and provides a robust methodology for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO | [1][3] |

| Molecular Weight | 109.13 g/mol | [3] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Melting Point | 4 °C | [2] |

| Boiling Point | 191 °C (at 760 mmHg) | |

| Density | 1.075 g/mL at 25 °C | [3] |

| pKa | 6.58 (at 25 °C) | [2] |

Solubility of this compound in Organic Solvents

Based on available literature, this compound, being a liquid at standard conditions, is generally described as soluble or miscible with a range of common organic solvents. A qualitative summary of its solubility is provided in Table 2. It is important to note that precise quantitative data (e.g., in g/100 mL or as complete miscibility) is not widely published. For a structurally similar compound, 4-methylpyridine (B42270), it is reported to be miscible with ethanol (B145695) and diethyl ether, and soluble in acetone.[5] This suggests a high likelihood of similar behavior for this compound.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Classification | Qualitative Solubility | Reference(s) |

| Alcohols | Polar Protic | ||

| Ethanol | Soluble | [1][4] | |

| Methanol | Slightly Soluble | [2] | |

| Ethers | Polar Aprotic | ||

| Diethyl Ether | Soluble | [1] | |

| Esters | Polar Aprotic | ||

| Ethyl Acetate | Readily Soluble | [4] | |

| Ketones | Polar Aprotic | ||

| Acetone | Likely Soluble/Miscible | ||

| Halogenated Solvents | Polar Aprotic | ||

| Dichloromethane | Likely Soluble/Miscible | ||

| Chloroform | Likely Soluble/Miscible | ||

| Aromatic Hydrocarbons | Nonpolar | ||

| Toluene | Likely Soluble/Miscible | ||

| Aliphatic Hydrocarbons | Nonpolar | ||

| Hexane | Likely Poorly Soluble/Immiscible | ||

| Amides | Polar Aprotic | ||

| N,N-Dimethylformamide (DMF) | Likely Soluble/Miscible | ||

| Sulfoxides | Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] | |

| Water | Polar Protic | Limited Solubility | [1] |

Note: "Likely Soluble/Miscible" or "Likely Poorly Soluble/Immiscible" are estimations based on the properties of this compound and the general principle of "like dissolves like." Experimental verification is highly recommended.

Experimental Protocol for Determining Miscibility/Solubility

Given the absence of comprehensive quantitative data, the following experimental protocol provides a reliable method for determining the miscibility or solubility of this compound in various organic solvents. This protocol is based on the isothermal shake-flask method, which is a standard approach for solubility determination.[6]

Objective

To quantitatively determine the solubility or confirm the miscibility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with airtight caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial. For a liquid solute, starting with a 1:1 volume ratio is a reasonable approach to test for miscibility.

-

If the two liquids form a single phase upon gentle mixing, they are likely miscible. To confirm, prepare several mixtures with varying compositions (e.g., 10%, 25%, 50%, 75%, 90% of this compound by volume) and observe for any phase separation.

-

If two phases are observed, the system will be treated as a solubility experiment.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, cease agitation and allow the phases to separate (if applicable).

-

Carefully withdraw an aliquot of the solvent-rich phase using a syringe fitted with a syringe filter. This step is crucial to remove any undissolved microdroplets.

-

Accurately weigh the collected sample.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the collected sample and the calibration standards using a validated GC or HPLC method.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

Data Reporting:

-

If the liquids are miscible at all tested compositions, report them as "miscible" at the specified temperature.

-

If solubility is limited, report the solubility in standard units such as g/100 mL, g/L, or mole fraction at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While qualitative data suggests good solubility in many common organic solvents, a notable lack of quantitative data in the scientific literature necessitates experimental determination for specific applications. The provided detailed experimental protocol offers a robust framework for researchers and drug development professionals to generate the precise solubility and miscibility data required for process optimization, formulation development, and other research endeavors involving this compound. The continued investigation and publication of such fundamental data will be of significant benefit to the scientific community.

References

An In-depth Technical Guide on the Stability and Storage of 4-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methoxypyridine. Due to a lack of extensive, publicly available forced degradation studies on this specific molecule, this document combines established knowledge from safety data sheets and supplier information with hypothesized degradation pathways based on the reactivity of similar chemical structures. Detailed experimental protocols for conducting stability assessments are also provided to guide researchers in generating specific data for their applications.

Core Stability and Recommended Storage

This compound is generally considered stable under standard laboratory conditions.[1] However, its physical and chemical properties suggest potential for degradation under specific environmental stressors. The methoxy (B1213986) group on the pyridine (B92270) ring acts as an electron-donating group, which can activate the nitrogen atom, making the compound a more reactive base and potentially more susceptible to certain degradation pathways.[2] Some suppliers note that the product may darken upon storage, indicating possible sensitivity to light or air.[3]

Table 1: General Stability and Storage Recommendations for this compound

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Room temperature, in a cool, dry place. | [4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture. | [5] |

| Light Exposure | Keep in a tightly sealed, light-resistant container. | [4] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [1] |

| General Handling | Use in a well-ventilated area. Avoid exposure to heat, sparks, and open flames. | [1] |

Hypothesized Degradation Pathways

In the absence of specific forced degradation studies on this compound, potential degradation pathways can be inferred from the known reactivity of pyridine derivatives and aromatic ethers.

Hydrolytic Degradation

While generally stable in neutral aqueous solutions, the pyridine ring can be susceptible to degradation under highly caustic conditions, especially at elevated temperatures.[6] Under strong acidic or basic conditions, hydrolysis of the methoxy group to form 4-hydroxypyridine (B47283) is a plausible degradation pathway.

Oxidative Degradation

The pyridine ring and the methoxy group are both susceptible to oxidation. Reaction with strong oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides or ring-opened products. The methoxy group could also be oxidized, potentially leading to cleavage of the methyl group to form 4-hydroxypyridine.

Photodegradation

Methoxy-substituted aromatic compounds can undergo photochemical reactions.[7] Exposure to UV light could potentially lead to the formation of radical species, followed by rearrangement or cleavage of the pyridine ring or the methoxy group.

Thermal Degradation

At elevated temperatures, the pyridine ring can undergo thermal decomposition.[8] For this compound, this could involve cleavage of the methoxy group, ring opening, or polymerization.

Figure 1: Hypothesized degradation pathways for this compound under various stress conditions.

Experimental Protocols for Stability Assessment

To obtain definitive data on the stability of this compound, a forced degradation study should be conducted according to ICH guidelines. The following are detailed, generalized protocols for such a study.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL). This stock solution will be used for all stress conditions.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Follow the same incubation and sampling procedure as for acidic hydrolysis, diluting the aliquots directly with the mobile phase.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of a suitable concentration of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature, protected from light, for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot and dilute it with the mobile phase for immediate analysis.

Photodegradation

-

Place a solution of this compound (in a photostable, transparent container) and a sample of the solid compound in a photostability chamber.

-

Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Simultaneously, keep control samples (both solution and solid) protected from light at the same temperature.

-

At the end of the exposure period, prepare solutions of both the exposed and control samples for analysis.

Thermal Degradation

-

Place a sample of solid this compound in a controlled temperature oven (e.g., 70 °C).

-

Expose the sample for a defined period (e.g., 7 days).

-

At the end of the exposure period, allow the sample to cool to room temperature and prepare a solution for analysis.

Figure 2: General workflow for a forced degradation study of this compound.

Analytical Methodology

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial for separating the parent compound from any degradation products.

Table 2: Example HPLC Method Parameters for Stability Indicating Assay

| Parameter | Example Condition |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Note: This is a generic starting point. The method must be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

While this compound is a relatively stable compound under normal storage conditions, its chemical structure suggests potential for degradation under hydrolytic, oxidative, photolytic, and thermal stress. This guide provides a framework for understanding these potential instabilities and offers detailed protocols for conducting forced degradation studies to generate specific stability data. For researchers and drug development professionals, a thorough understanding and experimental verification of the stability profile of this compound are essential for ensuring the quality, safety, and efficacy of their research and products.

References

- 1. The role of electron donors generated from UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Photochemical C(sp 2)−H Pyridination via Arene–Pyridinium Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. asu.elsevierpure.com [asu.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of 4-Methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-Methoxypyridine. The information is presented to support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.17 | d | 6.0 | H-2, H-6 |

| 6.69 | d | 6.0 | H-3, H-5 |

| 3.84 | s | - | -OCH₃ |

Note: Data is typically recorded in CDCl₃ at 400 MHz.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 164.2 | C-4 |

| 150.8 | C-2, C-6 |

| 109.5 | C-3, C-5 |

| 55.2 | -OCH₃ |

Note: Data is typically recorded in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methyl) |

| 1600, 1500 | Strong | C=C stretch (aromatic ring) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1030 | Strong | C-O stretch (aryl ether) |

| 830 | Strong | C-H bend (para-disubstituted) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

FT-IR Spectroscopy

Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Basicity of 4-Methoxypyridine and its pKa Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity of 4-methoxypyridine, a key heterocyclic compound in medicinal chemistry and drug development. The document details the electronic factors governing its basicity, presents comparative pKa values, and offers detailed experimental protocols for accurate pKa determination.

Core Concepts: Basicity of this compound

The basicity of this compound is attributed to the lone pair of electrons on the nitrogen atom within the pyridine (B92270) ring, which are available for protonation. The pKa of its conjugate acid, the 4-methoxypyridinium ion, serves as a quantitative measure of this basicity. The position and nature of substituents on the pyridine ring significantly influence the electron density on the nitrogen atom, thereby altering its basicity. Electron-donating groups (EDGs) enhance basicity, while electron-withdrawing groups (EWGs) diminish it.

The methoxy (B1213986) group (-OCH₃) at the 4-position of the pyridine ring plays a dual role in influencing the basicity of the nitrogen atom through both inductive and resonance (mesomeric) effects.

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the methoxy group exerts an electron-withdrawing inductive effect. This effect tends to decrease the electron density on the pyridine ring and, consequently, on the nitrogen atom, which would lead to a decrease in basicity.

-

Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system of the pyridine ring. This electron-donating resonance effect is particularly pronounced when the substituent is at the 4-position (para). The delocalization of the lone pair increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity.

In the case of this compound, the electron-donating resonance effect (+M) outweighs the electron-withdrawing inductive effect (-I), leading to a net increase in electron density on the nitrogen atom. This makes this compound a stronger base than pyridine itself.

Quantitative Data on pKa Values

The following table summarizes the experimental pKa values for this compound and related pyridine derivatives in aqueous solution. These values highlight the impact of the methoxy group's position on the basicity of the pyridine ring.

| Compound | Substituent Position | pKa of Conjugate Acid |

| Pyridine | - | 5.23[1] |

| 2-Methoxypyridine | ortho | 3.06[1] |

| 3-Methoxypyridine | meta | 4.81 |

| This compound | para | ~6.5 |

Note: The pKa value for this compound is an approximate value based on multiple sources. The exact experimental value can vary slightly depending on the specific conditions of measurement.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and predicting the behavior of compounds in various chemical and biological systems. The two most common methods for determining the pKa of weak bases like this compound are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a strong acid to a solution of the weak base and monitoring the resulting change in pH. The pKa is determined from the titration curve.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).

-

Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water. To ensure complete dissolution, a small amount of a co-solvent like ethanol (B145695) may be used if necessary.

-

Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.00, 7.00, and 10.00).[2][3]

-

-

Instrumentation and Setup:

-

Calibrate a pH meter using the standard buffer solutions.[2][3]

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Use a calibrated burette to add the standard HCl solution.

-

-

Titration Procedure:

-

Begin stirring the this compound solution at a moderate, constant speed.

-

Record the initial pH of the solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[4]

-

As the pH begins to change more rapidly, decrease the volume of the increments to obtain more data points around the equivalence point.

-

Continue the titration well past the equivalence point until the pH change upon addition of titrant becomes small and constant.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified visually or by plotting the first derivative (ΔpH/ΔV) against the volume of titrant, where the peak corresponds to the equivalence point.

-

The pKa of the conjugate acid of this compound is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).[5]

-

UV-Vis Spectrophotometry

This method is applicable when the protonated and deprotonated forms of a compound exhibit different ultraviolet or visible light absorption spectra. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of this compound (e.g., from pH 5.5 to 7.5 in 0.2 pH unit increments). It is crucial to maintain a constant ionic strength across all buffer solutions.[6]

-

Prepare two additional solutions at pH values well below and well above the expected pKa (e.g., pH 2 and pH 9) to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

-

-

Instrumentation and Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Prepare a set of matched quartz cuvettes.

-

Allow the spectrophotometer to warm up and perform a baseline correction with the buffer solutions.

-

-

Data Acquisition:

-

For each buffer solution, add a small, constant aliquot of the this compound stock solution to a cuvette containing the buffer. The final concentration of the analyte should be consistent across all samples.

-

Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each sample.[6]

-

Identify the wavelength of maximum absorbance (λmax) for both the fully protonated and fully deprotonated forms of the compound.

-

-

Data Analysis:

-

From the recorded spectra, select a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at this selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this sigmoidal curve.[7] Mathematically, this corresponds to the pH at which the absorbance is halfway between the minimum and maximum absorbance values.

-

Alternatively, the pKa can be determined using the following equation: pKa = pH + log[(Amax - A) / (A - Amin)] where A is the absorbance at a given pH, Amax is the maximum absorbance (deprotonated form), and Amin is the minimum absorbance (protonated form). A plot of log[(Amax - A) / (A - Amin)] versus pH will yield a straight line with a y-intercept equal to the pKa.

-

Factors Influencing the Basicity of this compound

The increased basicity of this compound compared to pyridine can be visualized through the interplay of inductive and resonance effects. The following diagram illustrates how the electron-donating resonance effect of the methoxy group at the 4-position increases the electron density on the nitrogen atom, thereby enhancing its basicity.

References

- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. asdlib.org [asdlib.org]

- 5. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prezi.com [prezi.com]

An In-depth Technical Guide to the Discovery and History of 4-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypyridine, a heterocyclic aromatic ether, serves as a pivotal building block in the synthesis of a diverse array of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, conferred by the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing pyridine (B92270) ring, render it a versatile intermediate for the construction of various bioactive compounds.[2] This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailed experimental protocols for its principal synthetic routes, a compilation of its key physicochemical and spectroscopic data, and a discussion of its significant applications in drug discovery and organic synthesis.

Discovery and History

While the history of pyridine itself dates back to its isolation from bone oil by Scottish chemist Thomas Anderson in 1849, the specific discovery of this compound is less singularly documented and is intertwined with the broader exploration of pyridine derivatives in the late 19th and early 20th centuries.[3] Early work on substituted pyridines was often challenging, relying on harsh reaction conditions. Foundational synthetic methodologies for the pyridine core, such as the Hantzsch pyridine synthesis developed in 1881, paved the way for the systematic investigation of functionalized pyridines.[4]

The synthesis of this compound likely emerged from the systematic investigation of nucleophilic aromatic substitution reactions on 4-halopyridines, a class of reactions that became more mechanistically understood and synthetically viable throughout the 20th century. The Williamson ether synthesis, a classic method for forming ethers, was logically extended to the pyridine series. The reaction of a 4-halopyridine with sodium methoxide (B1231860) represents a straightforward application of this principle and remains one of the most common and efficient methods for the preparation of this compound today.[5] Another key historical route involves the methylation of 4-hydroxypyridine (B47283) (or its tautomer, 4-pyridone). The development of more efficient and selective methylating agents over the decades has made this a viable, though sometimes less direct, synthetic strategy.

The importance of this compound grew significantly with the increasing demand for complex heterocyclic scaffolds in drug discovery. Its utility as a precursor for compounds targeting the central nervous system, such as ligands for neuronal nicotinic acetylcholine (B1216132) receptors, and in the total synthesis of natural products like (±)-pumiliotoxin C, has cemented its role as a critical intermediate in modern organic chemistry.[3][6]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 620-08-6 | [3] |

| Molecular Formula | C₆H₇NO | [3] |

| Molecular Weight | 109.13 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.075 g/mL at 25 °C | [3] |

| Boiling Point | 108-111 °C at 65 mmHg | [3] |

| Melting Point | 4 °C | [3] |

| Refractive Index (n20/D) | 1.516 | [3] |

| Flash Point | 74 °C | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR (CDCl₃) | ~8.4 ppm (d, 2H, H-2, H-6), ~6.7 ppm (d, 2H, H-3, H-5), ~3.8 ppm (s, 3H, -OCH₃) | [1] |

| ¹³C NMR (DMSO) | ~164 ppm (C-4), ~150 ppm (C-2, C-6), ~109 ppm (C-3, C-5), ~55 ppm (-OCH₃) | [7] |

| IR (ATR) | ~2950 cm⁻¹ (C-H stretch, methyl), ~1590 cm⁻¹ (C=N, C=C stretch), ~1280 cm⁻¹ (C-O stretch) | [8] |

| Mass Spectrum (EI) | m/z 109 (M⁺), 94, 66 | [9] |

Key Synthetic Routes and Experimental Protocols

Several reliable methods exist for the synthesis of this compound. The most common approaches are detailed below with comprehensive experimental protocols.

From 4-Chloropyridine (B1293800) Hydrochloride via Nucleophilic Substitution

This is a widely used and efficient method based on the nucleophilic aromatic substitution (SNAr) of a halide with methoxide.[5]

Experimental Protocol:

-

Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.2 equivalents) in small pieces to anhydrous methanol (B129727) (sufficient to dissolve the 4-chloropyridine hydrochloride) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until all the sodium has reacted.

-

Reaction: To the freshly prepared sodium methoxide solution, add 4-chloropyridine hydrochloride (1.0 equivalent) portion-wise.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: To the residue, add water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

From 4-Bromopyridine (B75155) via Ether Formation

Similar to the chloro-analogue, 4-bromopyridine can be converted to this compound. This method is also highly effective.[3]

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, dissolve 4-bromopyridine (1.0 equivalent) in a solution of sodium methoxide (1.2-1.5 equivalents) in anhydrous methanol.

-

Heating: Heat the mixture at a temperature ranging from 100-120 °C for 12-24 hours. The reaction should be monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess sodium methoxide with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

-

Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) or another suitable organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

From this compound N-oxide via Catalytic Hydrogenation

This two-step route involves the initial oxidation of this compound to its N-oxide, followed by deoxygenation, often via catalytic hydrogenation. This can also be a route from 4-hydroxypyridine, which can be methylated and then N-oxidized, or N-oxidized and then methylated, prior to the final reduction.[3]

Protocol 3.3.1: Synthesis of this compound N-oxide [10]

-

Reaction Setup: To a stirred solution of this compound (1.0 equivalent, e.g., 5 g, 45.87 mmol) in glacial acetic acid (e.g., 25 mL) under an argon atmosphere, add 30% hydrogen peroxide solution (e.g., 4.2 mL) at room temperature.

-

Heating: Stir the reaction mixture at reflux for 24 hours. Monitor the consumption of the starting material by TLC.

-

Work-up: After the reaction is complete, remove the volatile components in vacuo to afford this compound N-oxide, which can be used in the next step without further purification.

Protocol 3.3.2: Catalytic Hydrogenation to this compound [11]

-

Reaction Setup: Dissolve the crude this compound N-oxide (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid in a hydrogenation vessel.

-

Catalyst Addition: Carefully add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-70 bar) and stir the reaction mixture at room temperature for 6-10 hours, or until hydrogen uptake ceases.

-

Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by vacuum distillation to yield this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable precursor for a range of biologically active molecules. Its derivatives are being investigated for various therapeutic applications.

Ligands for Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels that play a crucial role in the central nervous system.[12] Modulators of these receptors are of interest for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[13] this compound is used in the efficient construction of dihydropyridin-4-ones, which serve as potential ligands for these receptors.[3][6] The synthesis often involves the activation of the pyridine ring by N-acylation, followed by the addition of a Grignard reagent, which dearomatizes the ring and allows for further functionalization.

Total Synthesis of Natural Products